Cas no 2228609-09-2 (methyl 3-(1-amino-2,2-dimethylcyclopropyl)benzoate)

methyl 3-(1-amino-2,2-dimethylcyclopropyl)benzoate 化学的及び物理的性質
名前と識別子
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- methyl 3-(1-amino-2,2-dimethylcyclopropyl)benzoate
- 2228609-09-2
- EN300-1753729
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- インチ: 1S/C13H17NO2/c1-12(2)8-13(12,14)10-6-4-5-9(7-10)11(15)16-3/h4-7H,8,14H2,1-3H3
- InChIKey: YCSMLULGGVEITH-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1=CC=CC(=C1)C1(CC1(C)C)N)=O
計算された属性
- せいみつぶんしりょう: 219.125928785g/mol
- どういたいしつりょう: 219.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 300
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
methyl 3-(1-amino-2,2-dimethylcyclopropyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1753729-0.25g |
methyl 3-(1-amino-2,2-dimethylcyclopropyl)benzoate |
2228609-09-2 | 0.25g |
$1262.0 | 2023-09-20 | ||
Enamine | EN300-1753729-10.0g |
methyl 3-(1-amino-2,2-dimethylcyclopropyl)benzoate |
2228609-09-2 | 10g |
$5897.0 | 2023-06-03 | ||
Enamine | EN300-1753729-0.1g |
methyl 3-(1-amino-2,2-dimethylcyclopropyl)benzoate |
2228609-09-2 | 0.1g |
$1207.0 | 2023-09-20 | ||
Enamine | EN300-1753729-2.5g |
methyl 3-(1-amino-2,2-dimethylcyclopropyl)benzoate |
2228609-09-2 | 2.5g |
$2688.0 | 2023-09-20 | ||
Enamine | EN300-1753729-5g |
methyl 3-(1-amino-2,2-dimethylcyclopropyl)benzoate |
2228609-09-2 | 5g |
$3977.0 | 2023-09-20 | ||
Enamine | EN300-1753729-1g |
methyl 3-(1-amino-2,2-dimethylcyclopropyl)benzoate |
2228609-09-2 | 1g |
$1371.0 | 2023-09-20 | ||
Enamine | EN300-1753729-0.05g |
methyl 3-(1-amino-2,2-dimethylcyclopropyl)benzoate |
2228609-09-2 | 0.05g |
$1152.0 | 2023-09-20 | ||
Enamine | EN300-1753729-1.0g |
methyl 3-(1-amino-2,2-dimethylcyclopropyl)benzoate |
2228609-09-2 | 1g |
$1371.0 | 2023-06-03 | ||
Enamine | EN300-1753729-5.0g |
methyl 3-(1-amino-2,2-dimethylcyclopropyl)benzoate |
2228609-09-2 | 5g |
$3977.0 | 2023-06-03 | ||
Enamine | EN300-1753729-0.5g |
methyl 3-(1-amino-2,2-dimethylcyclopropyl)benzoate |
2228609-09-2 | 0.5g |
$1316.0 | 2023-09-20 |
methyl 3-(1-amino-2,2-dimethylcyclopropyl)benzoate 関連文献
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
methyl 3-(1-amino-2,2-dimethylcyclopropyl)benzoateに関する追加情報
Methyl 3-(1-amino-2,2-dimethylcyclopropyl)benzoate (CAS No. 2228609-09-2): A Comprehensive Overview
Methyl 3-(1-amino-2,2-dimethylcyclopropyl)benzoate, identified by the CAS registry number 2228609-09-2, is a unique organic compound that has garnered attention in the fields of organic chemistry and pharmacology. This compound is characterized by its distinctive structure, which combines a benzoate ester group with a substituted cyclopropane ring. The molecule's structure and properties make it a subject of interest for researchers exploring its potential applications in drug development and material science.
The chemical structure of methyl 3-(1-amino-2,2-dimethylcyclopropyl)benzoate consists of a benzoic acid derivative with a methyl ester group attached to the benzene ring. The substituent at the meta position of the benzene ring is a cyclopropane ring that is further substituted with an amino group and two methyl groups. This arrangement creates a rigid and potentially bioactive structure, which is often desirable in pharmaceutical compounds. The presence of the amino group introduces additional functional versatility, as it can participate in hydrogen bonding or act as a nucleophilic site in biochemical reactions.
Recent studies have highlighted the potential of methyl 3-(1-amino-2,2-dimethylcyclopropyl)benzoate in various therapeutic areas. For instance, researchers have investigated its role as a precursor in the synthesis of bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation. The compound's unique stereochemistry and electronic properties make it an attractive candidate for exploring interactions with biological systems.
In terms of synthesis, methyl 3-(1-amino-2,2-dimethylcyclopropyl)benzoate can be prepared through a variety of methods, including nucleophilic aromatic substitution or coupling reactions. These methods leverage the reactivity of the amino group and the ester functionality to construct the desired molecule. The choice of synthetic pathway depends on factors such as scalability, cost-effectiveness, and the desired stereochemical outcome.
The physical properties of methyl 3-(1-amino-2,2-dimethylcyclopropyl)benzoate are also significant for its potential applications. Its melting point, solubility profile, and stability under various conditions are critical parameters that influence its suitability for different uses. For example, its solubility in organic solvents makes it amenable to use in organic reactions or formulations requiring controlled release properties.
From an environmental standpoint, understanding the degradation pathways and toxicity profile of methyl 3-(1-amino-2,2-dimethylcyclopropyl)benzoate is essential for assessing its safety in industrial and biomedical applications. Recent research has focused on evaluating its biodegradability and potential impact on aquatic ecosystems, ensuring that its use aligns with sustainable practices.
In conclusion, methyl 3-(1-amino-2,2-dimethylcyclopropyl)benzoate (CAS No. 228609-09-7) is a compound with promising potential across multiple domains due to its unique chemical structure and functional groups. As research continues to uncover its properties and applications, this compound may play a pivotal role in advancing innovative solutions in chemistry and pharmacology.
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